molecular formula C23H23N3OS B6183184 N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide CAS No. 1225133-60-7

N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide

Cat. No.: B6183184
CAS No.: 1225133-60-7
M. Wt: 389.5
InChI Key:
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Description

N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide typically involves multiple steps. One common method includes the reaction of 10H-phenothiazine-10-carboxylic acid with 3-(methyl(phenyl)amino)propylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Solvent extraction, crystallization, and purification steps are crucial to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amine and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines or alcohols.

Scientific Research Applications

N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide has several applications in scientific research:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide involves its interaction with various molecular targets. It may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity. The exact pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.

    Promethazine: Known for its antihistaminic and antiemetic effects.

    Thioridazine: Used as an antipsychotic agent with a similar structure.

Uniqueness

N-{3-[methyl(phenyl)amino]propyl}-10H-phenothiazine-10-carboxamide is unique due to its specific structural features and the resulting pharmacological profile. Its combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications.

Properties

CAS No.

1225133-60-7

Molecular Formula

C23H23N3OS

Molecular Weight

389.5

Purity

95

Origin of Product

United States

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